Chiral-Specific Interaction: (4S)-MPD vs. (4R)-MPD in Lysozyme Crystallization
In a direct comparative study of lysozyme crystallization, crystals grown with (R)-MPD produced the highest resolution protein structures and were more ordered than those grown with (S)-MPD. The study found preferential interaction between the protein and (R)-MPD, indicating that chiral interactions are crucial for crystallization outcomes [1]. The differential effect was not about the kinetics of growth but about the final structural order and resolution of the protein crystals.
| Evidence Dimension | Crystal Order and Protein Structure Resolution |
|---|---|
| Target Compound Data | Crystals grown with (S)-MPD (this compound) were less ordered and produced lower-resolution protein structures. |
| Comparator Or Baseline | (R)-MPD (CAS 99210-90-9) |
| Quantified Difference | (R)-MPD yielded crystals with the 'most order' and 'highest resolution'. (S)-MPD crystals had 'sharp edges' vs. 'rounded faces' for (R)-MPD. |
| Conditions | X-ray diffraction of lysozyme crystals grown with chiral MPD additives. |
Why This Matters
Procurement of the specific enantiomer is essential for protein crystallographers aiming to control or understand chiral interactions in crystallization; substituting (S)-MPD for (R)-MPD will change the crystal morphology and data quality.
- [1] Stauber, M., Jakoncic, J., Berger, J., Karp, J. M., Axelbaum, A., Sastow, D., ... & Asherie, N. (2015). Crystallization of lysozyme with (R)-, (S)- and (RS)-2-methyl-2,4-pentanediol. Acta Crystallographica Section D: Biological Crystallography, 71(3), 427-441. View Source
